molecular formula C6H10BNaO6 B8817111 Sodium triacetoxyborohydride

Sodium triacetoxyborohydride

Cat. No.: B8817111
M. Wt: 211.94 g/mol
InChI Key: HHYFEYBWNZJVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium triacetoxyborohydride, also known as sodium triacetoxyhydroborate, is a chemical compound with the formula Na[(CH3COO)3BH]. It is a colorless salt that is widely used as a reducing agent in organic synthesis. This compound is particularly known for its mild reducing properties, making it suitable for selective reductions, especially in reductive aminations of aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium triacetoxyborohydride is typically prepared by the protonolysis of sodium borohydride with acetic acid. The reaction can be represented as follows: [ \text{NaBH}_4 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Na}[(\text{CH}_3\text{COO})_3\text{BH}] + 3 \text{H}_2 ] This reaction involves the gradual addition of acetic acid to a solution of sodium borohydride, resulting in the formation of this compound and hydrogen gas .

Industrial Production Methods: While the laboratory preparation of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles remain similar, involving the controlled reaction of sodium borohydride with acetic acid under conditions that ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium triacetoxyborohydride primarily undergoes reduction reactions. It is particularly effective in the reductive amination of aldehydes and ketones. This compound is also used in the reduction of imines and enamines to their corresponding amines .

Common Reagents and Conditions:

Major Products: The major products of reactions involving this compound are typically amines, resulting from the reduction of imines, enamines, aldehydes, and ketones .

Mechanism of Action

The mechanism of action of sodium triacetoxyborohydride involves the stabilization of the boron-hydrogen bond by the steric and electron-withdrawing effects of the acetoxy groups. This stabilization makes it a mild reducing agent, particularly suitable for reductive aminations. The compound facilitates the reduction of iminium ions formed during the reaction of aldehydes or ketones with amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its mild reducing properties and selectivity, making it particularly suitable for reductive aminations without affecting other functional groups. It is preferred over sodium cyanoborohydride in many applications due to its reduced toxicity and better yields .

Properties

Molecular Formula

C6H10BNaO6

Molecular Weight

211.94 g/mol

IUPAC Name

sodium;triacetyloxyboranuide

InChI

InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1

InChI Key

HHYFEYBWNZJVFQ-UHFFFAOYSA-N

Canonical SMILES

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of sodium borohydride (69.8 mg.) in benzene (15 ml.) is treated with acetic acid (92 mg.) and refluxed for 1 hour under nitrogen to afford a clear solution of sodium triacetoxyborohydride. To this solution is added a solution of 2S,3R,6R-6-(2-oxoethyl)-2-methyl-2-(4,8-dimethyl-5-oxo-7-nonenyl)-3,6-oxidooxepane (158 mg.) in benzene (5 ml.) and the mixture refluxed for 5 hours under nitrogen. The solvent is removed in vacuo, the residue diluted with water and extracted with methylene chloride. Removal of the solvent from the dried organic phase affords a residue which is plate chromatographed on silica gel, using ethyl acetate:chloroform (4:1) as the developing solvent. The major band is eluted with ethyl acetate to afford 2S,3R-6-(2-hydroxyethyl)-2-methyl-2-(4,8-dimethyl-5-oxo-7-nonenyl)-3,6-oxidooxepane (121 mg.):
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Synthesis routes and methods II

Procedure details

A benzene suspension of 8 equivalents of sodium borohydride was refluxed with 6.5 equiv. of glacial acetic acid for 15 minutes under a nitrogen atmosphere to give a clear solution of sodium triacetoxyborohydride. To this solution was added a benzene solution of 510 mg; 1 mmol of compound (III-a) and the mixture was refluxed for 1 hour. The reaction mixture was then diluted with water and extracted with chloroform. The further work-up and column chromatographic purification described in Example 4 were carried out, to give the title compound as characterized in Example 4. The yield according to this procedure was higher than in Example 4.
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